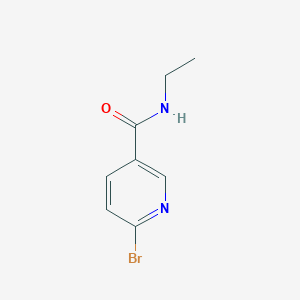

6-Bromo-N-ethylnicotinamide

描述

Contextualization of Nicotinamide (B372718) Core Structures in Drug Discovery Paradigms

The nicotinamide moiety is a fundamental component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions and energy metabolism. acs.org Beyond its role as a vitamin, the nicotinamide structure has been extensively utilized as a pharmacophore in the design of various therapeutic agents. researchgate.net A significant area of interest is the development of inhibitors for enzymes that utilize NAD+, such as poly(ADP-ribose) polymerases (PARPs). bldpharm.comacs.org PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov The design of these inhibitors often leverages the nicotinamide scaffold to mimic the binding of the natural substrate, NAD+, to the enzyme's active site. bldpharm.com

Significance of Halogen Substitution in Pyridine (B92270) Carboxamide Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring of a nicotinamide derivative can significantly alter its biological profile. Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. eurofinsdiscovery.com For instance, the presence of a halogen can introduce favorable interactions, such as halogen bonding, with the target protein, thereby enhancing potency and selectivity. google.com Furthermore, the position of the halogen on the pyridine ring is critical in determining its effect on the molecule's properties.

The substitution of a bromine atom at the 6-position of the nicotinamide ring, as seen in 6-Bromo-N-ethylnicotinamide, is a strategic modification. The bromine atom at this position can influence the electronic distribution of the pyridine ring and introduce steric bulk, which can affect the molecule's interaction with its biological target. While extensive research on a broad range of 6-bromo-nicotinamide derivatives is ongoing, studies on related compounds suggest that this substitution can be a key determinant of biological activity. For example, various 6-bromo-nicotinamide derivatives have been synthesized as intermediates for compounds with potential applications in areas such as neurodegenerative diseases and oncology. mdpi.com The bromine atom can also serve as a chemical handle for further synthetic modifications, such as cross-coupling reactions, to generate more complex molecular architectures. acs.org

Emerging Research Directions for this compound

While dedicated, in-depth studies on the biological activity of this compound are still emerging, its structural features suggest several potential avenues for research. Given the established role of the nicotinamide scaffold in PARP inhibition, one logical direction is the evaluation of this compound as a potential PARP inhibitor. bldpharm.comnih.gov Its activity could be compared to other halogenated and non-halogenated nicotinamides to understand the structure-activity relationship.

Furthermore, the synthesis of radiolabeled analogs of similar 6-bromo-nicotinamide derivatives for use in Positron Emission Tomography (PET) imaging highlights a potential application in diagnostics. This suggests that this compound could serve as a scaffold for the development of novel imaging agents for various diseases. The compound is also commercially available from several suppliers, indicating its utility as a building block in the synthesis of more complex molecules for various research purposes. google.com

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 6-bromo-N-ethylpyridine-3-carboxamide | |

| CAS Number | 951885-70-4 | |

| Molecular Formula | C₈H₉BrN₂O | N/A |

| Molecular Weight | 229.08 g/mol | N/A |

Related Halogenated Nicotinamide Derivatives in Research

The following table provides examples of other halogenated nicotinamide derivatives and their areas of research, offering context for the potential applications of this compound.

| Compound Name | Halogen and Position | Area of Research |

| 5-bromo-N-(4-methyl-2-thiazolyl)-3-pyridinecarboxamide | Bromine at C5 | Enzyme Inhibition |

| 6-chloro-N-methoxy-N-methylnicotinamide | Chlorine at C6 | Not specified |

| 5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide | Bromine at C5 | Not specified |

| N-(6-Bromo-5-methylpyridin-3-yl)acetamide | Bromine at C6 | Anticancer Activity |

| 6-Bromo-5-methoxy-N,N-dimethylnicotinamide | Bromine at C6 | Antimicrobial, Anticancer, Neuroprotective Effects mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKAGMRJEOWXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652067 | |

| Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-70-4 | |

| Record name | 6-Bromo-N-ethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo N Ethylnicotinamide

Strategic Approaches for Precursor Synthesis

6-Bromonicotinic acid is the foundational precursor, and several methods for its synthesis have been established from various starting materials.

One common approach involves the direct bromination of a pre-existing pyridine (B92270) derivative. For instance, 6-hydroxynicotinic acid can be converted to 6-bromonicotinic acid by heating with phosphorus pentabromide. organic-chemistry.org This reaction proceeds by transforming the hydroxyl group into a better leaving group, which is subsequently displaced by a bromide ion.

Another strategy begins with more accessible bromopyridines. A Grignard exchange followed by carboxylation is a powerful method. For example, starting from 2,5-dibromopyridine (B19318), a selective Grignard exchange can be performed with isopropyl magnesium chloride, followed by reaction with carbon dioxide to introduce the carboxylic acid group at the 3-position, yielding 6-bromonicotinic acid. acs.orgtandfonline.com Similarly, lithiation of 2,5-dibromopyridine at low temperatures followed by quenching with anhydrous carbon dioxide gas also produces the desired acid. acs.org The table below summarizes various synthetic routes to this key intermediate.

| Starting Material | Key Reagents | Brief Description | Reference |

|---|---|---|---|

| 6-Hydroxynicotinic acid | Phosphorus pentabromide (PBr5) | The mixture is heated to replace the hydroxyl group with a bromine atom. | organic-chemistry.org |

| 2,5-Dibromopyridine | Isopropyl magnesium chloride, Carbon dioxide (CO2) | Selective Grignard exchange at the 5-position followed by carboxylation. | acs.orgtandfonline.com |

| 2-Amino-4-methylpyridine | HBr, Bromine, NaNO2 | A multi-step process involving diazotization and bromination. | acs.org |

| 2-Bromo-5-methylpyridine | Not specified | Multiple synthetic routes are available from this starting material. | acs.org |

Once 6-bromonicotinic acid is obtained, the next step is the formation of the N-ethyl amide bond. This transformation can be achieved through several standard and advanced amidation protocols.

A classical approach is the activation of the carboxylic acid. For instance, 6-bromonicotinic acid can be treated with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a highly reactive acylimidazolide intermediate. caymanchem.com This intermediate then readily reacts with ethylamine (B1201723) to furnish 6-Bromo-N-ethylnicotinamide. caymanchem.com Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride, which then reacts with ethylamine, often in a Schotten-Baumann type reaction. researchgate.net

Direct amidation methods that avoid the isolation of highly reactive intermediates are often preferred for their operational simplicity. These include thermal methods, microwave-assisted synthesis, and catalyst-driven reactions. wikipedia.orgarkat-usa.org For example, nicotinic acid can be directly converted to its corresponding amide under microwave irradiation in the presence of an ammonium (B1175870) salt (adaptable for ethylamine) and tosyl chloride. wikipedia.org Another approach utilizes amine-borane complexes to facilitate the direct coupling of carboxylic acids and amines. arkat-usa.org The table below compares several amidation strategies.

| Method | Activating Agent / Catalyst | Description | Reference |

|---|---|---|---|

| Carboxylic Acid Activation | 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl2) | The acid is converted to a highly reactive intermediate (acylimidazolide or acyl chloride) which then reacts with ethylamine. | caymanchem.comresearchgate.net |

| Ester Aminolysis | None (often solvent-free) | The methyl or ethyl ester of 6-bromonicotinic acid is heated with ethylamine to yield the amide and an alcohol byproduct. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Tosyl Chloride (TsCl) | A rapid, solvent-free method where the carboxylic acid, ethylamine source, and TsCl are irradiated with microwaves. | wikipedia.org |

| Boron-Mediated Amidation | Amine-borane complexes or Boric acid | Catalytic or stoichiometric boron reagents facilitate the direct dehydration reaction between the carboxylic acid and ethylamine. | arkat-usa.org |

Targeted Functionalization and Derivatization Strategies

With the this compound scaffold in hand, the bromine atom and the amide moiety serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

The bromine atom at the 6-position is a prime site for introducing new functional groups via transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the bromopyridine with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. fiveable.me

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, couples the bromopyridine with terminal alkynes to install alkynyl substituents. fiveable.me

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling enables the formation of C-N bonds, allowing for the introduction of a wide range of primary or secondary amines at the 6-position.

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N bond formation, providing an alternative to palladium-based systems for coupling with amines, imidazoles, and other N-heterocycles. fiveable.meucalgary.ca

Halogen-Metal Exchange: The bromine can be exchanged with a metal (e.g., lithium or magnesium) by reacting with organolithium or Grignard reagents at low temperatures. libretexts.org The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a diverse array of substituents. libretexts.org For instance, a methyl group was introduced at the 4-position of 5-bromo-N-ethyl-nicotinamide via reaction with methylmagnesium chloride, demonstrating functionalization is possible even after the amide is formed. caymanchem.com

These functionalization strategies are powerful tools for creating libraries of 6-substituted N-ethylnicotinamide derivatives for various applications. fiveable.mesavemyexams.com

The N-ethyl amide group itself can be chemically transformed, providing another avenue for derivatization.

Reduction to Amine: The most common transformation is the reduction of the amide carbonyl group. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the entire amide functional group can be reduced to a secondary amine, converting this compound to (6-Bromopyridin-3-yl)methylethylamine. ucalgary.calibretexts.org This reaction transforms the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.ca

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures (reflux). savemyexams.comcognitoedu.org This reaction regenerates the 6-bromonicotinic acid and releases ethylamine, which can be useful for deprotection strategies. acs.orgsavemyexams.com Milder, non-aqueous hydrolysis methods have also been reported. researchgate.net

N-Dealkylation: The ethyl group can be selectively removed from the nitrogen atom. This can be achieved through various methods, including photoinduced oxidative processes organic-chemistry.org or electrochemical techniques, to yield the primary amide, 6-bromonicotinamide (B1289588). acs.org

Functionalization of the Ethyl Group: The ethyl group itself can be a site for modification. For example, related nicotinamides like N-(2-hydroxyethyl)nicotinamide can be synthesized and further functionalized, such as through nitration of the hydroxyl group. ptfarm.pl This suggests that similar modifications on the ethyl group of this compound could be possible after selective hydroxylation.

The bifunctional nature of this compound, possessing both an electrophilic site (the C-Br bond) and a nucleophilic directing group (the amide), makes it a candidate for constructing fused heterocyclic ring systems.

Ring annulation strategies often involve a sequence where the bromine atom is first used in a coupling reaction to attach a chain, which then undergoes an intramolecular cyclization. A "couple-close" strategy using metallaphotoredox catalysis can fuse saturated rings onto heteroaryl halides like 6-bromopyridine. researchgate.net This involves an initial cross-coupling followed by an intramolecular radical cyclization to build complex spirocyclic or fused systems. researchgate.net

Furthermore, the pyridine ring itself can participate in annulation reactions. For instance, after modification of the core structure, it is possible to build additional rings, such as in the synthesis of azaindole or quinoline (B57606) derivatives from functionalized bromopyridines. nih.govunacademy.com Ring expansion reactions are also a known strategy for modifying six-membered heterocyclic rings. These advanced methods allow for the transformation of the relatively simple this compound scaffold into complex, polycyclic architectures.

Radiochemical Synthesis Protocols

The integration of positron-emitting isotopes into molecular structures is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique. In this context, 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide has been utilized as a key precursor for the synthesis of the 18F-labeled PET radiotracer N-(2-(dimethylamino)ethyl)-6-[18F]fluoronicotinamide, also known as [18F]DMPY3. pnas.orgnih.gov This radiotracer is under investigation for its potential in the early detection of primary and metastatic melanoma. pnas.org

The radiosynthesis of [18F]DMPY3 is achieved through a direct, one-step nucleophilic substitution reaction. pnas.orgnih.gov In this process, the bromo-precursor, 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide, is reacted with no-carrier-added [18F]fluoride. nih.gov The reaction is typically facilitated by the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2, and a base like potassium carbonate (K2CO3). pnas.orgnih.gov The bromide atom on the pyridine ring serves as a suitable leaving group for the nucleophilic attack by the [18F]fluoride ion. pnas.org

The synthesis of the precursor itself, 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide, has been reported with high chemical yields. One method involves dissolving 6-bromopyridine-3-carboxylic acid in dimethylformamide (DMF), followed by the addition of TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and N-ethyl-N-isopropylpropane-2-amine. google.com After a period of stirring at elevated temperature, N,N-dimethylethane-1,2-diamine is added to complete the reaction. google.com The final product is then purified using column chromatography. google.com

| Parameter | Value | Reference |

| Precursor | 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide | pnas.orgnih.gov |

| Radiotracer | N-(2-(dimethylamino)ethyl)-6-[18F]fluoronicotinamide ([18F]DMPY3) | pnas.orgnih.gov |

| Reaction Type | One-step nucleophilic substitution | pnas.orgnih.gov |

| Reagents | [18F]Fluoride, Kryptofix 2.2.2, K2CO3 | pnas.orgnih.gov |

| Radiochemical Yield (decay-corrected) | ~15-20% | pnas.org |

| Total Synthesis Time | < 50 minutes | pnas.orgnih.gov |

| Specific Activity | > 7.6 GBq/μmol | pnas.orgnih.gov |

Catalytic Systems and Reaction Optimizations

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.netbeilstein-journals.org These reactions are widely employed in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net For a substrate like this compound, the bromine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed transformations.

While specific examples detailing the use of this compound in palladium-catalyzed cross-coupling reactions are not extensively documented in the provided search results, the reactivity of similar 4-bromo-substituted 6H-1,2-oxazines in Suzuki and Sonogashira couplings has been demonstrated. nih.gov In these cases, the bromo-substituted heterocycles readily couple with boronic acids or terminal alkynes in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, and a suitable base. nih.gov It is highly probable that this compound would undergo similar transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the 6-position of the nicotinamide (B372718) scaffold. The choice of ligand, base, and reaction conditions would be crucial for optimizing the yield and selectivity of such reactions. beilstein-journals.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of nicotinamide derivative synthesis, several green chemistry approaches have been explored. One notable example is the use of enzymes as catalysts in environmentally benign solvents.

A study on the synthesis of various nicotinamide derivatives demonstrated the successful use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, as a catalyst. rsc.orgresearchgate.netnih.gov This enzymatic approach allowed for the synthesis of nicotinamides from methyl nicotinate (B505614) and various amines in high yields (81.6–88.5%) under mild conditions (50 °C). rsc.orgresearchgate.netnih.gov A key aspect of this green methodology was the use of tert-amyl alcohol as a reaction medium, which is considered a more environmentally friendly solvent than many traditional organic solvents. rsc.orgresearchgate.netnih.gov

Furthermore, the implementation of a continuous-flow microreactor system offered significant advantages over traditional batch processes, including substantially shorter reaction times and increased product yields. rsc.orgresearchgate.netnih.gov While this study did not specifically involve this compound, the principles and methodologies are directly applicable to its synthesis. By replacing traditional chemical catalysts with reusable enzymes and employing greener solvents and technologies like continuous-flow reactors, the synthesis of this compound and its derivatives can be made more sustainable and efficient. rsc.orgresearchgate.netnih.gov

Process Development and Scalability Considerations for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process for research applications requires careful consideration of several factors, including efficiency, safety, cost-effectiveness, and ease of operation. For a compound like this compound, which may be required in significant quantities for further studies, developing a scalable synthesis is crucial.

One of the key considerations for scalability is the choice of reagents and reaction conditions. For instance, the use of highly reactive or hazardous reagents may be acceptable on a small scale but can pose significant challenges during scale-up. The development of a scalable process often involves exploring alternative, safer reagents and optimizing reaction parameters to ensure consistent yields and purity.

The patent literature for the synthesis of intermediates for a KRAS G12C inhibitor highlights the importance of developing efficient and scalable processes for preparing substituted pyridines. google.com While the specific compound is different, the underlying principles of process optimization are relevant. This includes minimizing the number of synthetic steps, avoiding chromatographic purifications where possible by favoring crystallizations, and using cost-effective starting materials.

Furthermore, the adoption of technologies like continuous-flow microreactors, as mentioned in the context of green chemistry, can offer significant advantages for scalability. rsc.orgresearchgate.netnih.gov Continuous-flow systems allow for better control over reaction parameters, improved heat and mass transfer, and can lead to higher throughput and more consistent product quality compared to batch reactors. researchgate.net This technology provides a promising avenue for the scalable and efficient production of this compound for research purposes.

Elucidation of Structure Activity Relationships Sar for 6 Bromo N Ethylnicotinamide Analogs

Systematic Investigation of Structural Determinants for Biological Efficacy

A systematic approach to modifying the structure of 6-Bromo-N-ethylnicotinamide analogs has allowed for a detailed understanding of how different chemical groups contribute to their biological function.

The position and type of halogen substituent on the pyridine (B92270) ring are critical factors in determining biological activity. While direct SAR studies on this compound are not extensively documented in publicly available research, the broader class of halonicotinamides provides significant insights.

The presence of a bromine atom, as seen in compounds like 5-bromo-N-(5-bromo-6-methyl-2-pyridinyl)nicotinamide, contributes significantly to the molecule's chemical properties and potential biological activity. ontosight.ai The halogen can influence the electronic environment of the ring and participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding.

Studies on related halo-substituted compounds underscore the importance of the halogen's identity and location. For instance, in the development of antimalarial agents, 6-halo-β-carbolines were synthesized as analogs of manzamine A. Within this series, certain halogenated compounds displayed potent activity, with two derivatives showing superior efficacy against a chloroquine-resistant strain of Plasmodium falciparum compared to chloroquine (B1663885) itself. nih.gov Similarly, research into inhibitors for enzymes like S-adenosylhomocysteine hydrolase has involved the synthesis and evaluation of halo-neplanocin A analogs. nih.gov In a different context, the comparison between 6-chloro-N-methoxy-N-methylnicotinamide and its 6-bromo counterpart highlights how subtle changes from chlorine to bromine can modulate pharmacological effects. The synthesis of various nicotinamide (B372718) derivatives often involves precursors like 2-halonicotinamides, indicating the synthetic accessibility and importance of these halogenated scaffolds. researchgate.net

The following table summarizes the activity of various halogenated nicotinamide analogs, illustrating the impact of the halogen's nature and position.

| Compound/Analog Class | Halogen/Position | Target/Activity | Key Finding |

| 6-Halo-β-carbolines | 6-Halo | Antimalarial (Plasmodium falciparum) | Two compounds were more potent than chloroquine against a resistant strain. nih.gov |

| 5-Bromo-nicotinamide derivative | 5-Bromo | General Biological Activity | The bromine atom is a key feature contributing to its unique properties. ontosight.ai |

| Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate analog | 6-Bromo | Antiapoptotic Bcl-2 proteins | The 6-bromo group was found not to be essential for bioactivity. sci-hub.se |

| 2-Chloronicotinamide derivative | 2-Chloro | Enzyme Inhibition (e.g., cancer, inflammation) | The chloro substituent is a potential site for interaction with biological targets. ontosight.ai |

The N-alkyl group on the carboxamide function plays a pivotal role in modulating the biological and physicochemical properties of nicotinamide derivatives. The length and nature of this alkyl chain can influence solubility, cell permeability, and target engagement.

Studies on N-alkylnicotinamide salts have demonstrated a clear relationship between the alkyl chain length and the compound's properties. For example, a series of N-alkylnicotinamide bromides with short (butyl), medium (decyl), and long (hexadecyl) alkyl chains were synthesized and evaluated for ecotoxicity. mdpi.comresearchgate.net The results showed that toxicity varied significantly with the chain length, with the butyl derivative being practically non-toxic, while the decyl and hexadecyl analogs were classified as toxic. mdpi.comresearchgate.net This highlights how N-alkylation directly impacts biological interactions.

Comparing N-ethyl derivatives to N-methyl analogs, such as 1-methylnicotinamide (B1211872) (MNA), reveals differences in biological activity profiles. MNA, a primary metabolite of nicotinamide, exhibits anti-thrombotic activity, an effect that is significantly more potent than that of its parent compound, nicotinamide. nih.gov This demonstrates that even a minimal change from a hydrogen (in nicotinamide's primary amide) to a methyl group on the pyridine nitrogen can drastically enhance a specific biological effect. While this methylation occurs on the ring nitrogen rather than the amide nitrogen, it underscores the sensitivity of the nicotinamide scaffold to alkylation. The synthesis of various N-alkyl derivatives of nicotinamide riboside has been shown to effectively increase NAD+ concentrations in mammalian cells, with the nature of the alkyl group influencing the magnitude of this effect. nih.gov

The table below shows examples of how N-alkylation affects the properties of nicotinamide analogs.

| Compound/Analog Class | N-Alkylation | Property/Activity | Key Finding |

| N-Alkylnicotinamide bromides | Butyl, Decyl, Hexadecyl | Ecotoxicity | Toxicity increases with alkyl chain length. mdpi.comresearchgate.net |

| 1-Methylnicotinamide (MNA) | N-Methyl (on pyridine ring) | Anti-thrombotic | MNA is a potent thrombolytic agent, far more active than nicotinamide. nih.gov |

| N-Alkyl nicotinamide riboside derivatives | Various N-alkyl groups | NAD+ boosting | N-alkyl derivatives effectively increase cellular NAD+ levels. nih.gov |

Beyond the halogen at position 6 and the N-ethyl group, other substituents on the nicotinamide ring can profoundly influence biological efficacy. Modifications can affect the molecule's electronics, sterics, and ability to form key interactions with a biological target.

For instance, in a series of nicotinamide derivatives designed as antifungal agents, the positions of amino and isopropyl groups were found to be critical for activity. nih.gov Specifically, one compound, 16g, demonstrated potent fungicidal activity by disrupting the cell wall of C. albicans. nih.gov This illustrates that additional functional groups can introduce new mechanisms of action.

The addition of a 2-bromoethylthio group at the 4-position of the nicotinamide ring is another example where a substituent is introduced to potentially target specific cellular pathways. ontosight.ai The reactive bromine atom in this substituent is hypothesized to form covalent bonds with thiol groups in proteins. ontosight.ai Furthermore, modifications to the nicotinamide moiety in NADH analogs, such as the addition of a phosphate (B84403) group or other ring substituents, have been shown to significantly decrease their efficiency as reducing substrates for enzymes like nitrate (B79036) reductase. nih.gov Electron-donating substituents on the dihydropyridine (B1217469) ring generally increase acid lability, whereas electron-withdrawing groups can suppress acid-catalyzed degradation, affecting the compound's stability. nih.govpreprints.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide a powerful computational approach to correlate the chemical structure of compounds with their biological activity, enabling predictive modeling for the design of new, more potent analogs. mdpi.commdpi.com

Several QSAR models have been developed for various classes of nicotinamide derivatives. For example, a 3D-QSAR model was built for a series of 86 nicotinamide-based inhibitors of sirtuin-2 (SIRT2), a potential target for cancer and neurodegenerative diseases. bg.ac.rs This model demonstrated reliability in predicting SIRT2 inhibition and facilitated the design of novel inhibitors. bg.ac.rs Similarly, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were performed on isonicotinamide-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). rsc.org The resulting models showed good predictive power and were used to design new compounds with potentially higher activity. rsc.org

QSAR has also been applied to predict the antioxidant activity of various drugs, including nicotinamide. mdpi.com These models use calculated molecular descriptors to predict activity, accelerating the screening of large numbers of compounds. mdpi.commdpi.com

The following table presents examples of QSAR models developed for nicotinamide derivatives.

| Target/Activity | QSAR Model Type | Key Statistical Parameters | Predictive Finding |

| SIRT2 Inhibition | 3D-QSAR | N/A | Model was reliable for predicting SIRT2 inhibition and designing new inhibitors. bg.ac.rs |

| GSK-3β Inhibition | CoMFA / CoMSIA | q² = 0.505 / 0.544, r²pred = 0.914 / 0.850 | Models showed good predictivity and established SAR for this inhibitor class. rsc.org |

| Antioxidant Activity | HPLC-DPPH based QSAR | N/A | A four-variable model was found to be superior for predicting antioxidant activity (TEAC value). mdpi.com |

Stereochemical Effects on Target Binding and Functional Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial determinant of molecular recognition and biological function. For nicotinamide analogs, specific stereochemical configurations can lead to significant differences in target binding affinity and functional modulation.

A clear example of stereochemistry's importance is seen in the binding of NAD+ analogs to enzymes like the Sir2 histone deacetylases. The crystal structure of a yeast homolog, Hst2, in a complex with an acetyllysine peptide and a nonhydrolyzable NAD+ analogue, reveals precise stereochemical details. pnas.org The structure shows that the carbonyl oxygen of the acetyllysine forms hydrogen bonds with the 2'- and 3'-hydroxyl groups of the nicotinamide ribose ring, a specific spatial arrangement necessary for the cleavage reaction. pnas.orgresearchgate.net

Atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, has also been shown to be critical for the activity of some inhibitors that target the nicotinamide binding site. researchgate.net In the case of certain tankyrase inhibitors, the separated atropisomers displayed a substantial difference in their inhibitory activity (IC50 values), with factors ranging from 30 to almost 60. researchgate.net This demonstrates that the fixed spatial orientation of different parts of the molecule, enforced by hindered rotation, can dramatically impact how the ligand fits into its binding site.

Molecular Recognition and Ligand-Receptor Interactions

The biological effect of a molecule like this compound is ultimately determined by its interactions with a specific biological receptor. Molecular recognition involves a complex interplay of non-covalent forces, including hydrogen bonds, van der Waals interactions, hydrophobic effects, and halogen bonds.

Detailed structural studies of enzyme-ligand complexes provide a window into these interactions. For instance, in the nicotinamide-binding pocket of the yHst2 enzyme, the nicotinamide group of a substrate analog is situated in a deep pocket. pnas.orgresearchgate.net Specific interactions include hydrogen bonds between the NH2 group of nicotinamide and the side-chain carbonyl of residue D118 and the backbone carbonyl of A33. pnas.org The pocket is further defined by numerous hydrophobic and van der Waals contacts with residues such as N116, I117, F67, and F44. pnas.orgresearchgate.net

Molecular docking simulations also offer valuable insights. In a study of nicotinamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, docking simulations showed that the sulfur and chlorine atoms of a particularly active compound formed specific interactions with residues PHE291 and PRO150 of the target protein, respectively. acs.org This type of detailed interaction mapping helps explain the observed SAR and guides the design of analogs with improved binding affinity. The development of allosteric inhibitors, which bind to a site distinct from the active site, represents another facet of molecular recognition, where binding leads to a conformational change in the protein that modulates its activity. chemrxiv.org

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

The binding of any ligand to its biological target is governed by a complex interplay of intermolecular forces. In the case of this compound and its analogs, hydrogen bonds, van der Waals forces, and electrostatic interactions are critical for molecular recognition and binding affinity. googleapis.com

The nicotinamide scaffold contains key functional groups capable of forming strong hydrogen bonds. The amide group, with its N-H proton (a hydrogen bond donor) and carbonyl oxygen (a hydrogen bond acceptor), is a primary site for such interactions. acs.org In the solid state, nicotinamide derivatives often form highly stable, hydrogen-bonded dimers or column-like structures through intermolecular N-H···O bonds between the amide groups of adjacent molecules. acs.orgresearchgate.net In a biological context, these same groups can form crucial hydrogen bonds with amino acid residues like asparagine or with the peptide backbone in a target protein's active site. acs.orgresearchgate.net

The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. beilstein-journals.org Furthermore, the entire aromatic system can participate in weaker, non-conventional hydrogen bonds (e.g., C-H···O) and π-stacking interactions, particularly with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan at the binding site. acs.orgresearchgate.net The collective strength of these varied interactions dictates the stability of the ligand-receptor complex. beilstein-journals.org

| Interaction Type | Responsible Molecular Feature | Potential Interacting Partner in Target Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Carbonyl oxygen of peptide backbone, Asp, Glu |

| Hydrogen Bond (Acceptor) | Amide C=O | N-H of peptide backbone, Asn, Gln, Arg, Lys |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | N-H of peptide backbone, Asn, Gln, Arg, Lys |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

| Halogen Bond | Bromo Substituent (C-Br) | Oxygen, Nitrogen, or Sulfur atoms |

| van der Waals / Hydrophobic | Ethyl group, Pyridine ring | Aliphatic amino acid residues (e.g., Val, Leu, Ile) |

Steric and Electronic Complementarity with Target Binding Sites

Optimal binding occurs when a ligand's size, shape (steric complementarity), and electronic properties match those of the target's binding site. SAR studies for this compound analogs systematically investigate these factors.

Steric Complementarity: The size and shape of substituents are critical. Altering the N-alkyl group from ethyl to smaller (methyl) or larger (propyl, benzyl) groups can probe the dimensions of the hydrophobic pocket it occupies. For some related heterocyclic scaffolds, the introduction of a bromo substituent has been found to cause a loss in potency, suggesting that the binding pocket in that specific target is relatively shallow and cannot accommodate a bulky group at that position. researchgate.net Therefore, the steric bulk of the bromine atom at position 6 and the ethyl group on the amide are key determinants of how well the molecule fits into its target.

Electronic Complementarity: The electronic nature of the pyridine ring and its substituents significantly influences binding affinity. The bromine atom at the 6-position acts as an electron-withdrawing group, affecting the charge distribution across the pyridine ring. Replacing bromine with other halogens (like chlorine or fluorine) or with electron-donating groups (like a methyl group) can modulate the ring's ability to participate in electrostatic or π-stacking interactions. For some related nicotinic acid derivatives, SAR studies have indicated that electron-donating substituents at the 6-position lead to higher activity than electron-withdrawing ones, highlighting a clear electronic trend for that particular target. google.com In other systems, such as certain Nicotinamide N-methyltransferase (NNMT) inhibitors, electron-withdrawing groups are favored as they enhance π-π stacking interactions with key tyrosine residues in the active site. researchgate.net

| Position of Modification | Change | Observed Effect on Activity (Example Systems) | Rationale |

|---|---|---|---|

| Position 6 | Br → Cl/F | Modulated activity | Alters halogen bond capability and electronic nature of the ring. |

| Position 6 | Electron-withdrawing → Electron-donating group | Increased activity in some systems google.com | Optimizes electronic complementarity with the target site. |

| N-Alkyl Group | Ethyl → Methyl | Altered pharmacokinetic properties | Probes size of hydrophobic pocket; affects solubility and metabolism. |

| N-Alkyl Group | Ethyl → Larger/Bulkier group | Enhanced binding affinity in some cases | Increases van der Waals contacts if the pocket is large enough. |

Computational Approaches to SAR Studies

Computational chemistry provides powerful tools to rationalize observed SAR data and to predict the activity of novel analogs, thereby accelerating the drug discovery process.

Molecular Docking: This is a primary computational technique used to predict how a ligand binds to the three-dimensional structure of a protein target. acs.org Programs like AutoDock Vina can be used to place virtual models of this compound analogs into a receptor's active site, estimating the binding affinity and identifying key intermolecular interactions. Docking studies can visualize the hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the complex, helping to explain why certain analogs are more potent than others and guiding the design of new compounds with improved complementarity. acs.orgrsc.org

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. core.ac.uk By analyzing a set of active analogs, a common pharmacophore model can be generated. This model serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that possess the necessary features for binding but may have a completely different core structure. core.ac.uk

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view. These simulations model the movement of the ligand and protein atoms over time, providing insights into the stability of the binding pose and the flexibility of the protein. core.ac.uk MD can reveal subtle conformational changes and the role of water molecules in the binding event, offering a more accurate assessment of the ligand-protein complex stability than docking alone.

| Technique | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of analogs. | Identifies key H-bonds, hydrophobic, and π-stacking interactions; rationalizes potency differences. acs.org |

| Pharmacophore Modeling | Identify essential features for activity and find novel scaffolds. core.ac.uk | Generates a 3D model of required functional groups (e.g., H-bond donors/acceptors, aromatic rings). core.ac.uk |

| Molecular Dynamics (MD) | Assess the stability and dynamics of the ligand-protein complex. core.ac.uk | Reveals flexibility of the binding site and stability of key interactions over time. core.ac.uk |

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Bromo N Ethylnicotinamide

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers precise insights into the molecular structure, elemental composition, and chemical environment of the atoms within 6-Bromo-N-ethylnicotinamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. The ethyl group would present a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The amide proton (N-H) would likely appear as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Eight distinct signals are expected, corresponding to the five carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), the carbonyl carbon of the amide, and the two carbons of theethyl group.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the -CH2- and -CH3 protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H-2 | ~8.8 (d, J ≈ 2.5 Hz) | ~150 |

| Aromatic CH | H-4 | ~8.1 (dd, J ≈ 8.0, 2.5 Hz) | ~138 |

| Aromatic CH | H-5 | ~7.5 (d, J ≈ 8.0 Hz) | ~122 |

| Amide NH | - | ~6.5 (br s) | - |

| Aliphatic CH₂ | -CH₂- | ~3.4 (q, J ≈ 7.0 Hz) | ~35 |

| Aliphatic CH₃ | -CH₃ | ~1.2 (t, J ≈ 7.0 Hz) | ~15 |

| Aromatic C | C-3 (C-C=O) | - | ~130 |

| Aromatic C | C-6 (C-Br) | - | ~142 |

| Carbonyl C | C=O | - | ~165 |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the exact elemental formula. For this compound (C₈H₉BrN₂O), the monoisotopic mass is calculated to be 227.98983 Da. nih.gov An experimental HRMS measurement, typically using techniques like Time-of-Flight (TOF), would aim to match this value to within a few parts per million (ppm). A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion ([M]⁺ and [M+2]⁺) that are two mass units apart and of almost equal intensity, providing a clear signature for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. Plausible fragmentation pathways for this compound would include cleavage of the amide bond and loss of the ethyl group, helping to confirm the connectivity of the different parts of the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O |

| Calculated Monoisotopic Mass | 227.98983 Da nih.gov |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 228.9976 (for ⁷⁹Br), 230.9956 (for ⁸¹Br) |

| Key Isotopic Signature | Two peaks of ~1:1 intensity at M and M+2 |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups. The FTIR spectrum of this compound would exhibit several key absorption bands that confirm its structure. These include a strong absorption for the carbonyl (C=O) group of the amide (Amide I band), and another for the N-H bending and C-N stretching vibrations (Amide II band). researchgate.net Other characteristic peaks would include N-H stretching, aromatic and aliphatic C-H stretching, and a C-Br stretching vibration at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 |

| Amide N-H / C-N | Bend / Stretch (Amide II) | 1570 - 1530 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Br | Stretch | 650 - 550 |

Solid-State Structural Elucidation by X-ray Crystallography

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the crystalline solid state, including bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related nicotinamide (B372718) structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

The crystal packing of this compound is expected to be dominated by hydrogen bonding involving the amide functional group. mdpi.com The most probable and stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds between their respective amide groups. researchgate.net This is a very common and robust supramolecular synthon in carboxamides.

Other potential interactions that would stabilize the crystal lattice include:

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds (from the ethyl group or the pyridine ring) and the oxygen atom of the amide could further connect the primary hydrogen-bonded dimers. mdpi.com

Halogen Bonding: The bromine atom, having an electropositive region on its pole (the σ-hole), could potentially act as a halogen bond donor, interacting with an electronegative atom like the amide oxygen or the pyridine nitrogen of an adjacent molecule (C-Br···O or C-Br···N).

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key parameter is the torsion angle between the plane of the pyridine ring and the plane of the amide group. In related structures, this amide group is typically twisted out of the plane of the aromatic ring to minimize steric hindrance. researchgate.net The ethyl group itself would likely adopt a staggered conformation to minimize internal strain. The precise conformation is a delicate balance between intramolecular steric effects and the drive to form optimal intermolecular interactions within the crystal lattice.

Chromatographic Purity Assessment and Separation Methodologies

Chromatography is a cornerstone of chemical analysis, providing powerful methods for separating, identifying, and quantifying compounds in a mixture. For this compound, techniques like HPLC, GC, and TLC are indispensable for assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

A typical HPLC method for analyzing this compound would involve a reverse-phase C18 column. In this setup, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the principle that more polar compounds will elute from the column faster, while less polar compounds will be retained longer due to stronger interactions with the C18 stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the pyridine ring of the molecule exhibits strong absorbance, typically around 260 nm.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the resulting peak area against concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The purity of a sample is assessed by integrating the area of all peaks in the chromatogram; the purity percentage is calculated as the peak area of the main compound divided by the total area of all peaks.

Table 1: Representative HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |

| 1 | 2.15 | 15.6 | 0.45 | Impurity A (e.g., Starting Material) |

| 2 | 3.48 | 3425.8 | 98.90 | This compound |

| 3 | 4.02 | 22.5 | 0.65 | Impurity B (e.g., Side-product) |

| Total | 3463.9 | 100.00 |

This interactive table showcases a hypothetical HPLC analysis, indicating a high purity of 98.90% for the target compound.

Gas Chromatography (GC) is another powerful separation technique, but it is best suited for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively high boiling point and potential for thermal degradation, it can be employed if the compound is first derivatized to increase its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive structural identification of impurities. Tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and specificity, which is particularly useful for detecting trace-level impurities in a complex matrix. coresta.org

Table 2: Example TLC Rf Values for Reaction Monitoring

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) |

| Starting Material (e.g., 6-Bromonicotinic acid) | 0.15 |

| This compound | 0.50 |

| Co-spot (Reaction Mixture + Starting Material) | 0.15, 0.50 |

This table illustrates how TLC can distinguish the product from the starting material based on their different polarities and corresponding Rf values.

Specialized Analytical Techniques for Biological Studies

To investigate the biological activity and behavior of this compound, specialized techniques are employed to detect the compound in biological samples and to determine its fundamental physicochemical properties, such as its acid dissociation constant (pKa).

Fluorometric assays are highly sensitive methods that utilize the fluorescence properties of molecules for detection and quantification. While this compound itself may not be strongly fluorescent, its presence or its effect on an enzyme system can be measured using a fluorometric approach.

One strategy is to use a coupled enzyme assay. For instance, if this compound acts as an inhibitor or substrate for a nicotinamidase, its activity could be monitored. Nicotinamidase enzymes hydrolyze nicotinamide to nicotinic acid. nih.govbangor.ac.uk The activity of such enzymes can be continuously monitored in a coupled reaction with glutamate (B1630785) dehydrogenase (GDH), which uses ammonia (B1221849) (a product of the nicotinamidase reaction) and produces NAD(P)+ from NAD(P)H. bangor.ac.uk The decrease in the concentration of the naturally fluorescent NAD(P)H can be measured over time, providing a sensitive readout of the enzyme's activity in the presence of the test compound.

Alternatively, a fluorogenic probe could be used. Certain non-fluorescent molecules can react with nicotinamide analogs to produce a highly fluorescent product. For example, N1-methylnicotinamide chloride has been used as a fluorogenic agent to detect other compounds. acs.org A similar assay could potentially be developed for this compound, where its reaction in a specific chemical environment leads to a measurable increase in fluorescence intensity, allowing for its sensitive detection in biological fluids.

Table 3: Hypothetical Data from a Coupled Enzyme Fluorometric Assay to Test Inhibition by this compound

| Compound Concentration (µM) | Initial Rate of NAD(P)H Depletion (RFU/min) | % Inhibition |

| 0 (Control) | 150.2 | 0% |

| 1 | 125.8 | 16.2% |

| 10 | 78.1 | 48.0% |

| 50 | 35.5 | 76.4% |

| 100 | 18.0 | 88.0% |

This interactive table represents potential results from a fluorescence-based enzyme inhibition assay, where RFU stands for Relative Fluorescence Units.

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. dergipark.org.tr This property significantly influences a molecule's solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a highly precise and common method for determining pKa values. nih.govdergipark.org.tr

The procedure involves dissolving a precise amount of this compound in a suitable solvent, often a co-solvent mixture like acetonitrile-water for compounds with limited aqueous solubility. dergipark.org.treurjchem.com This solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH), while the pH of the solution is continuously monitored with a calibrated pH electrode. dergipark.org.tr

A plot of pH versus the volume of titrant added generates a titration curve. The pKa value corresponds to the pH at the midpoint of the curve's steepest region (the inflection point), where the concentrations of the protonated and deprotonated forms of the ionizable group are equal. nih.gov For this compound, the pyridine nitrogen is a potential site of protonation, and determining its pKa is essential for predicting its charge state at physiological pH (~7.4).

Table 4: Representative Data from a Potentiometric Titration of this compound

| Volume of 0.1 M HCl Added (mL) | Measured pH |

| 0.0 | 8.50 |

| 0.1 | 7.25 |

| 0.2 | 6.80 |

| 0.3 | 6.55 |

| 0.4 | 6.30 |

| 0.5 | 5.50 (Inflection Point) |

| 0.6 | 3.70 |

| 0.7 | 3.45 |

| 0.8 | 3.28 |

This table provides sample data points from a titration experiment. The inflection point at the half-equivalence volume would be used to determine the pKa of the pyridine nitrogen.

Investigation of Biological Activities and Molecular Mechanisms of Action

General Context of Enzyme Modulation and Inhibition Profiles

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in cellular metabolism and energy homeostasis. The inhibition of NNMT has emerged as a promising therapeutic strategy for various diseases.

Elevated NNMT activity has been associated with metabolic disorders such as obesity and type 2 diabetes. The enzyme is highly expressed in the liver and adipose tissue, where it regulates energy expenditure. Inhibition of NNMT has been shown in preclinical studies to increase energy utilization, reduce body weight, and improve insulin (B600854) sensitivity, suggesting that NNMT inhibitors could be a viable treatment for these conditions.

NNMT is overexpressed in various types of cancer, where it is believed to contribute to tumor progression and metastasis. The enzyme influences cellular methylation processes and has been implicated in regulating cancer cell proliferation, migration, and invasion. Therefore, the development of NNMT inhibitors is an active area of research in oncology, with the potential to offer a targeted therapeutic approach.

Nicotinamide Phosphoribosyltransferase (NAMPT) Allosteric Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in numerous cellular processes, and its levels decline with age and in certain disease states.

Allosteric modulators of NAMPT can enhance its enzymatic activity, leading to increased production of NAD+. These modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that boosts its catalytic efficiency. By increasing NAD+ levels, these compounds can support cellular energy production and resilience.

The age-associated decline in NAD+ levels is linked to a range of age-related diseases, including neurodegenerative disorders and metabolic conditions. Pharmacological activation of NAMPT to boost NAD+ has shown therapeutic potential in preclinical models of aging and disease. This approach may help to mitigate age-related physiological decline and improve healthspan.

3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) Inhibition

3-Hydroxyanthranilate-3,4-dioxygenase (3HAO) is a critical non-heme iron-containing enzyme within the kynurenine (B1673888) pathway, the primary metabolic route for tryptophan degradation. This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. Due to the neurotoxic potential of quinolinic acid, 3HAO has emerged as a significant target for therapeutic intervention in a range of neurological disorders. The inhibition of 3HAO is a key strategy aimed at mitigating the production of this excitotoxin.

The kynurenine pathway is responsible for over 95% of tryptophan catabolism and leads to the production of several neuroactive metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid. mdpi.com Under neuroinflammatory conditions, the upregulation of this pathway can lead to an accumulation of quinolinic acid, which is implicated in the pathology of several neurodegenerative diseases. nih.gov

Inhibition of 3HAO directly curtails the synthesis of quinolinic acid from its immediate precursor, 3-hydroxyanthranilic acid. This enzymatic blockade is expected to alter the metabolic flux within the pathway, leading to a decrease in the concentration of downstream neurotoxic metabolites. Research into potent, competitive inhibitors of 3HAO has demonstrated that this intervention can effectively reduce the levels of quinolinic acid. For instance, studies on halogenated 3-hydroxyanthranilic acids have shown that these compounds can act as potent competitive inhibitors of 3HAO, thereby reducing the formation of quinolinic acid. wikipedia.org This modulation is a primary focus of research for compounds like 6-Bromo-N-ethylnicotinamide.

Table 1: Effect of 3HAO Inhibition on Kynurenine Pathway Metabolites

| Metabolite | Role in Neuropathology | Expected Change with 3HAO Inhibition |

|---|---|---|

| 3-Hydroxyanthranilic Acid | Precursor to Quinolinic Acid | Increase |

| Quinolinic Acid | NMDA Receptor Agonist, Excitotoxin | Decrease |

By reducing the production of the endogenous excitotoxin quinolinic acid, inhibitors of 3HAO hold potential as neuroprotective agents. wikipedia.org Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785) and its analogs, is a common pathological mechanism in epilepsy, stroke, and chronic neurodegenerative diseases. unite-chem.comnih.gov Since quinolinic acid is a potent NMDA receptor agonist, its reduction can lead to decreased neuronal overstimulation and subsequent cell death. nih.gov

The investigation of 3HAO inhibitors is therefore highly relevant in the search for new neuroprotective and anticonvulsant therapies. nih.gov A therapeutic strategy that minimizes seizure-induced brain damage could be beneficial not only for epilepsy but also for related conditions involving neuronal injury. researchgate.net The evaluation of compounds such as this compound for 3HAO inhibition aligns with the goal of developing disease-modifying treatments for these complex neurological disorders.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators. mdpi.com They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. nih.gov This interaction is crucial for recruiting transcriptional machinery to specific gene promoters, thereby controlling the expression of genes involved in cell proliferation, inflammation, and cancer. mdpi.comwikipedia.org Small molecule inhibitors that target BET bromodomains can disrupt these interactions, leading to significant changes in gene expression. wikipedia.org

BET proteins play a fundamental role in transcription by linking chromatin modifications to gene activation. nih.gov They possess two tandem bromodomains (BD1 and BD2) that serve as docking sites for acetylated histones. nih.gov By binding to these sites, BET proteins recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin, which facilitates the expression of target genes. wikipedia.org

BET inhibitors are typically small molecules designed to mimic acetylated lysine, allowing them to bind reversibly to the bromodomain pockets and displace the BET proteins from chromatin. wikipedia.org This displacement prevents the assembly of the transcriptional apparatus at key gene promoters, leading to the downregulation of their expression. uniba.it This mechanism provides a powerful tool for modulating gene expression patterns that are dysregulated in disease states.

Table 2: Downstream Effects of BET Protein Inhibition

| Target Gene/Process | Function | Consequence of Inhibition |

|---|---|---|

| MYC | Oncogenic Transcription Factor | Downregulation of proliferation and survival genes |

| NF-κB | Pro-inflammatory Pathway | Suppression of inflammatory cytokine expression |

The role of BET proteins in regulating the transcription of key oncogenes, most notably MYC, has positioned BET inhibitors as a promising class of anti-cancer agents. wikipedia.org In many cancers, including hematological malignancies and solid tumors, the expression of MYC is dependent on BRD4 activity. Inhibition of BRD4 has been shown to suppress MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. wikipedia.orgnih.gov

Furthermore, BET proteins are involved in the regulation of inflammatory gene expression. They can modulate the activity of transcription factors like NF-κB, which is a master regulator of the inflammatory response. researchgate.net By inhibiting BET proteins, it is possible to reduce the production of pro-inflammatory cytokines and mediators. This has significant implications for the treatment of immunoinflammatory diseases and neuroinflammation, where BET inhibition may offer a neuroprotective strategy by modulating microglial activation. mdpi.com

Cannabinoid Receptor (CB2) Ligand Interactions

The cannabinoid receptor 2 (CB2) is a G-protein-coupled receptor that is a key component of the endocannabinoid system. nih.gov Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in immune cells, such as those in the spleen, tonsils, and thymus, as well as on microglia in the brain. windows.net This expression profile makes the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without causing central nervous system side effects. rsc.org

Recent research has focused on developing selective ligands for the CB2 receptor for potential use in treating inflammatory conditions, neuropathic pain, and neurodegenerative diseases. nih.gov Various chemical scaffolds, including carboxamide derivatives, have been explored for their ability to bind to and modulate the activity of the CB2 receptor. The design of novel N-substituted amide derivatives, for example, has led to the discovery of new selective ligands for the CB2 receptor. nih.gov The investigation of this compound in this context explores its potential to interact with this important immunomodulatory target.

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental tools for characterizing the biological effects of a compound at the cellular and molecular level. These experiments provide controlled environments to assess specific activities before advancing to more complex preclinical models.

A review of published scientific literature did not yield specific studies investigating the effect of this compound on cellular NAD+ levels or metabolic flux.

Table 1: Cellular NAD+ and Metabolic Flux Data

| Assay Type | Cell Line | Outcome |

|---|---|---|

| Cellular NAD+ Quantification | Not Applicable | No data available |

Cytotoxicity assays are employed to determine a compound's ability to kill or inhibit the growth of cancer cells. Subsequent assays often focus on apoptosis, or programmed cell death, to understand the mechanism of cell death. These studies are crucial for identifying potential anti-cancer agents.

Specific research detailing the cytotoxic or apoptosis-inducing properties of this compound in any cancer cell line could not be located in the available scientific databases. While related nicotinamide compounds have been studied for these effects, no data is available for this specific bromo-substituted derivative. nih.govmdpi.com

Table 2: Cytotoxicity and Apoptosis Data in Cancer Cell Lines

| Cancer Cell Line | Assay Type | Metric (e.g., IC₅₀) | Apoptosis Induction |

|---|---|---|---|

| Not Applicable | Cytotoxicity | No data available | No data available |

The investigation of a compound's antibacterial efficacy involves testing its ability to inhibit the growth of or kill various bacterial strains. These studies typically determine the minimum inhibitory concentration (MIC) required to achieve an antimicrobial effect.

There are no available scientific reports or data concerning the evaluation of this compound for antibacterial activity against any bacterial species.

Table 3: Antibacterial Efficacy Data

| Bacterial Strain | Assay Type | Metric (e.g., MIC) |

|---|---|---|

| Not Applicable | Broth Microdilution | No data available |

Receptor binding and functional assays are used to determine if a compound interacts with specific cellular receptors and what downstream signaling pathways it activates. The β-arrestin2 recruitment assay, for example, is a common method to study G protein-coupled receptor (GPCR) activation and signaling bias. nih.govnih.gov

No studies were found that have assessed this compound in receptor binding assays or functional assays such as β-arrestin2 recruitment for any specific receptor target.

Table 4: Receptor Binding and Functional Assay Data

| Receptor Target | Assay Type | Result (e.g., Kᵢ, EC₅₀) |

|---|---|---|

| Not Applicable | β-arrestin2 Recruitment | No data available |

Preclinical In Vivo Studies (Mechanistic Focus)

In vivo studies involve the use of living organisms to explore a compound's biological effects in a whole-system context. For mechanistic focus, these studies often employ advanced techniques like molecular imaging to visualize and quantify molecular pathways in real-time.

Molecular imaging techniques, such as Positron Emission Tomography (PET) or bioluminescence imaging, can be used to track the biodistribution of a compound or its effect on biological processes within a living animal model of a disease. nih.govnih.gov This provides critical information on target engagement and mechanism of action.

A search of preclinical research databases and scientific literature yielded no studies on the use of this compound in molecular imaging applications for any disease model.

Table 5: Preclinical Molecular Imaging Data

| Disease Model | Imaging Modality | Key Findings |

|---|---|---|

| Not Applicable | PET | No data available |

| Not Applicable | MRI | No data available |

Despite a comprehensive search of available scientific literature, no specific studies detailing the pharmacodynamic evaluation and target engagement of this compound were identified. Research providing specific data such as IC50, Ki values, enzyme kinetics, or direct evidence of cellular target engagement for this particular compound does not appear to be publicly available at this time.

Therefore, a detailed analysis of its pharmacodynamic profile, including data tables and specific research findings, cannot be provided. The biological activities and molecular mechanisms of action for this compound remain an area for future scientific investigation.

Computational Chemistry and in Silico Modeling for 6 Bromo N Ethylnicotinamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as 6-Bromo-N-ethylnicotinamide, with a protein target.

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the binding site of a relevant protein. The simulation would calculate the binding energy, representing the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, would be identified.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein Kinase A | Data not available | Data not available | Data not available |

| Cyclooxygenase-2 | Data not available | Data not available | Data not available |

| Estrogen Receptor Alpha | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific experimental or computational data for this compound is currently available.

Molecular Dynamics Simulations for Conformational Landscapes

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the compound.

An MD simulation would reveal the accessible conformations of this compound in a simulated physiological environment. Analysis of the simulation trajectory would include metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity and spectroscopic characteristics.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, DFT calculations would determine these energy levels, providing insights into its potential for charge transfer interactions.

Table 2: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No specific quantum chemical calculation data for this compound is currently available.

Reaction Mechanism Elucidation

Quantum chemical calculations can also be used to elucidate reaction mechanisms at the atomic level. For instance, the synthesis of this compound could be modeled to understand the transition states and energy barriers involved in the chemical reaction, providing valuable information for optimizing synthetic routes.

Predictive In Silico Screening for Novel Scaffolds

Building upon the core structure of this compound, in silico screening techniques can be used to design and evaluate novel derivatives with potentially improved properties. By modifying functional groups on the parent scaffold, virtual libraries of new compounds can be created. These virtual compounds can then be rapidly screened for their predicted binding affinity to various protein targets, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and other relevant parameters. This approach accelerates the discovery of new lead compounds for further experimental investigation.

Future Perspectives and Translational Research Opportunities for 6 Bromo N Ethylnicotinamide

Rational Design of Next-Generation Analogs with Improved Potency and Selectivity